Product packaging for insulin-like growth factor II, Leu(27)-(Cat. No.:CAS No. 132729-29-4)

insulin-like growth factor II, Leu(27)-

Cat. No.: B1178775
CAS No.: 132729-29-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Insulin-Like Growth Factor (IGF) Axis

The IGF axis, also referred to as the Growth Hormone/IGF-1 Axis, is a principal endocrine system that governs processes like growth and development. nih.govalpco.com This system is comprised of two ligands (IGF-I and IGF-II), two primary cell-surface receptors (IGF-1R and IGF-2R), the insulin (B600854) receptor (IR), and a family of seven high-affinity IGF-binding proteins (IGFBPs) that modulate the bioavailability and activity of IGFs. wikipedia.orgnih.gov The IGFs are structurally similar to insulin and are involved in the proliferation, differentiation, and survival of various cell types. alpco.comnih.gov While growth hormone from the pituitary gland is a major stimulator of IGF-I secretion, particularly from the liver, the regulation of IGF-II is distinct and less dependent on growth hormone in adults. nih.govnih.gov

Native Insulin-Like Growth Factor II (IGF-II) is a 67-amino acid polypeptide that shares significant structural homology with IGF-I and proinsulin. nih.govfrontiersin.org It is considered a primary growth factor during fetal development, playing a key role in cell division and differentiation. wikipedia.orgnih.gov Gene knockout studies in mice have confirmed that IGF-II is essential for early development, while IGF-I is more critical for achieving maximum growth postnatally. wikipedia.org In adults, IGF-II continues to play important, tissue-specific roles, including the development and function of organs like the brain, liver, and kidney. wikipedia.orgnih.gov It is also involved in metabolic processes, such as regulating adipocyte differentiation, glucose uptake in skeletal muscle, and maintaining pancreatic β-cell mass to influence insulin secretion. nih.gov Dysregulation of IGF-II expression is linked to certain growth disorders, like the overgrowth-associated Beckwith-Wiedemann syndrome, and various cancers. nih.govwikipedia.org

The biological actions of the IGFs are mediated through several transmembrane receptors.

IGF-I Receptor (IGF-1R): This receptor is a tyrosine kinase receptor, structurally very similar to the insulin receptor. nih.gov It binds IGF-I with the highest affinity, but also binds IGF-II, and at high concentrations, insulin. karger.comcellsignal.com The IGF-1R is considered the primary mediator of the growth-promoting, metabolic, and cell survival signals of both IGF-I and IGF-II. nih.govkarger.com Activation of the IGF-1R initiates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways. mdpi.comnih.gov

IGF-II/Mannose-6-Phosphate (B13060355) (M6P) Receptor (IGF-2R): Structurally and functionally distinct from the IGF-1R and IR, the IGF-2R is a large, single-transmembrane glycoprotein (B1211001) that lacks intrinsic tyrosine kinase activity. nih.govkarger.com It is identical to the cation-independent mannose-6-phosphate receptor. karger.com This receptor has two main functions: it binds IGF-II with high affinity at a distinct site, and it binds mannose-6-phosphate-tagged proteins, targeting them for lysosomal degradation. karger.comnih.gov A primary role of the IGF-2R is to act as a "clearance" receptor, internalizing and degrading IGF-II to regulate its extracellular levels. nih.govnih.gov

Insulin Receptor (IR): The IR is also a tyrosine kinase receptor that shares high homology with the IGF-1R. nih.gov While its primary ligand is insulin, IGF-II can bind to the IR, particularly the IR-A isoform, with relatively high affinity to promote mitogenic processes. nih.gov IGF-I binds to the IR, but with a significantly lower affinity than insulin. alpco.com The existence of hybrid receptors, formed by one half of an IGF-1R and one half of an IR, adds another layer of complexity to the system. karger.comnih.gov

A significant challenge in understanding the specific biological functions of IGF-II is the extensive cross-reactivity among the ligands and receptors of the IGF and insulin systems. nih.gov IGF-II can bind to the IGF-1R, the IGF-2R, and the insulin receptor (specifically the IR-A isoform). nih.govnih.gov This promiscuity makes it difficult to determine which receptor is responsible for a specific physiological effect of IGF-II. nih.govoup.com For example, many of the mitogenic and metabolic actions of IGF-II are thought to be mediated through its activation of the IGF-1R and/or the IR, rather than a direct signaling role of the IGF-2R. karger.comnih.gov This cross-reactivity obscures the true, independent functions of the IGF-2R and makes it challenging to isolate the signaling pathways unique to each receptor upon IGF-II binding. nih.gov

Rationale for Developing Selective IGF-II Analogs

To overcome the challenges posed by receptor cross-reactivity, researchers have developed modified ligands, or analogs, with selective binding profiles for the different receptors.

The development of receptor-selective analogs is driven by the need for precise molecular tools to dissect the complex IGF signaling network. nih.gov By creating ligands that bind preferentially to one receptor over others, scientists can investigate the specific downstream signaling events and biological outcomes associated with the activation of a single receptor type. nih.govoup.com This allows for a clearer understanding of which effects of IGF-II are mediated by the IGF-1R, the IR, or the IGF-2R. nih.gov Such tools are essential for clarifying the physiological roles of each component of the IGF axis. oup.com

The synthetic IGF-II analog, [Leu27]IGF-II, is a prime example of a modified ligand designed for mechanistic studies. nih.gov In this analog, the tyrosine residue at position 27 is replaced with a leucine (B10760876). eaglebio.comgropep.com This single amino acid substitution dramatically alters its binding characteristics. nih.goveaglebio.com Specifically, [Leu27]IGF-II retains high-affinity binding to the IGF-2R, similar to native IGF-II, but its affinity for the IGF-1R and the insulin receptor is markedly reduced. nih.goveaglebio.comnih.gov

This selectivity makes [Leu27]IGF-II an invaluable tool. For instance, studies using this analog have helped to implicate the IGF-2R in muscle cell differentiation, a role previously attributed primarily to the IGF-1R. nih.govoup.com By using [Leu27]IGF-II, researchers could demonstrate that stimulating the IGF-2R, independent of the IGF-1R, could induce markers of myogenesis. nih.govoup.com This analog has thus opened new avenues for identifying which biological actions of IGF-II are mediated directly via the IGF-2R and which are a consequence of its cross-reactivity with the IGF-1R or insulin receptor. nih.govoup.com

Research Data Tables

Table 1: Comparative Receptor Binding Affinity of Human IGF-II and [Leu27]IGF-II

Significance of Insulin-Like Growth Factor II, Leu(27)- ([Leu27]IGF-II) as a Research Probe

Insulin-like Growth Factor II, Leu(27)- ([Leu27]IGF-II) is a synthetic analog of human IGF-II that has become a vital research tool for elucidating the specific functions of the type-II IGF receptor (IGF-2R). nih.govgropep.com This analog is characterized by the substitution of the amino acid Tyrosine at position 27 with Leucine. gropep.comeaglebio.com This single modification dramatically alters its receptor binding profile, making it highly selective for the IGF-2R. nih.gov

The primary significance of [Leu27]IGF-II lies in its substantially reduced affinity for the IGF-1 receptor and the insulin receptor. nih.govgropep.comeaglebio.com While native IGF-II binds to IGF-1R, IR-A, and IGF-2R, this cross-reactivity complicates the study of IGF-2R-specific signaling. nih.govnih.gov [Leu27]IGF-II, in contrast, shows a 10- to 20-fold reduction in binding to the type 1 IGF receptor and has been reported to have a 1000-fold reduced affinity for this receptor compared to native IGF-II. eaglebio.comibtsystems.de This high selectivity allows researchers to investigate biological processes mediated specifically by the IGF-2R, without the confounding effects of IGF-1R or IR activation. nih.gov

Research findings have demonstrated the utility of [Leu27]IGF-II in various experimental contexts. For instance, it has been used to show that the IGF-2R can be involved in signal transduction, a role that was previously considered controversial. nih.gov Studies using [Leu27]IGF-II in adult rat brain slices revealed that this analog could attenuate the release of the neurotransmitter GABA from the hippocampus and frontal cortex, an effect sensitive to pertussis toxin, suggesting the involvement of a G-protein-dependent pathway linked to the IGF-2R. nih.gov In studies on angiogenesis, [Leu27]IGF-II exhibited a weaker effect on promoting endothelial cell migration and tube formation compared to wildtype IGF-2, indicating that IGF-1R and/or IR activation plays a more significant role in these specific processes. nih.gov Furthermore, in a mouse model of fetal growth restriction, administration of [Leu27]IGF-II was shown to reduce the number of growth-restricted fetuses, highlighting a potential role for the IGF-2R in regulating fetal growth. researchgate.net

The development of [Leu27]IGF-II has thus provided a crucial probe to differentiate the actions of IGF-II mediated via the IGF-2R from those resulting from cross-reactivity with the IGF-1R or insulin receptor, advancing our understanding of the distinct signaling capabilities of the IGF system. nih.gov

Interactive Data Tables

Table 1: Comparative Binding Affinities (IC50) in Adult Rat Hippocampal Membranes

This table shows the concentration of the ligand required to displace 50% of a specific radiolabeled ligand from its receptor. Lower values indicate higher binding affinity.

Data sourced from a study on adult rat hippocampal membrane preparations. researchgate.net

Table 2: Biological Activity of [Leu27]IGF-II (ED50)

This table presents the concentration of the ligand that produces 50% of the maximum response in various binding assays.

Data sourced from commercial datasheets for recombinant human [Leu27]IGF-II. eaglebio.com

Properties

CAS No.

132729-29-4

Molecular Formula

C21H22BNO4

Synonyms

insulin-like growth factor II, Leu(27)-

Origin of Product

United States

Molecular Design and Structural Determinants of Leu27 Igf Ii Selectivity

The Leu(27) Amino Acid Substitution: Origin and Context

Insulin-like growth factor-II is a pleiotropic hormone that can interact with multiple receptors, including the type-I IGF receptor (IGF-1R), the IGF-2R (also known as the cation-independent mannose-6-phosphate (B13060355) receptor), and the insulin (B600854) receptor (IR), albeit with lower affinity for the latter. nih.govnih.govresearchgate.net This cross-reactivity has historically complicated the elucidation of the precise signaling pathways and biological functions attributable to IGF-II's interaction with each specific receptor. nih.govnih.gov

To address this ambiguity, researchers sought to develop an IGF-II analog with a receptor-binding profile skewed heavily towards the IGF-2R. This led to the synthesis of [Leu27]IGF-II, a molecule where the tyrosine (Tyr) residue at position 27 of the native human IGF-II sequence is replaced by a leucine (B10760876) (Leu) residue. nih.govresearchgate.net This specific modification was identified as a critical determinant for binding to the IGF-1R, and its alteration was a key step in creating a selective ligand. nih.govnih.gov The development of [Leu27]IGF-II has thus provided an invaluable molecular probe for investigating the physiological processes mediated exclusively by the IGF-2R, independent of the confounding effects of IGF-1R and IR activation. nih.govnih.gov

Rational Design Principles Guiding [Leu27]IGF-II Engineering

The design of [Leu27]IGF-II was predicated on the principle of targeted mutagenesis to selectively disrupt binding to the IGF-1R while preserving affinity for the IGF-2R. nih.gov Early studies involving site-directed mutagenesis identified the B-domain of IGF-II, which encompasses residue 27, as a critical region for interaction with the IGF-1R. nih.gov The tyrosine at position 27 was pinpointed as a key residue in this interaction. The rationale was that replacing the bulky, aromatic side chain of tyrosine with the smaller, non-polar, and non-aromatic side chain of leucine would sterically and electrostatically hinder the precise molecular contacts required for high-affinity binding to the IGF-1R. nih.govnih.gov

Conversely, this substitution was not expected to significantly impact binding to the IGF-2R, as structural studies have indicated that the primary binding site for the IGF-2R on IGF-II is located in a different region of the molecule. nih.govnih.gov This targeted approach proved successful, resulting in an analog with a dramatically reduced affinity for the IGF-1R and the insulin receptor, while maintaining a binding affinity for the IGF-2R comparable to that of wild-type IGF-II. nih.govnih.govresearchgate.net

Theoretical Considerations of Conformational Changes Induced by Leu(27) Substitution

The substitution of tyrosine with leucine at position 27 is theorized to induce localized conformational changes in the B-domain of IGF-II, which in turn alters its presentation to the IGF-1R. The phenolic ring of tyrosine is capable of forming specific hydrogen bonds and hydrophobic interactions within the binding pocket of the IGF-1R. The removal of this functional group and the introduction of the smaller, more flexible aliphatic side chain of leucine would disrupt this intricate network of interactions.

Hypothesized Impact on Receptor Binding Domains and Ligand-Receptor Interface

The primary impact of the Leu(27) substitution is on the ligand-receptor interface with the IGF-1R. It is hypothesized that the tyrosine at position 27 in wild-type IGF-II makes critical contacts with specific residues within the L1 and cysteine-rich domains of the IGF-1R. The loss of the hydroxyl group and the aromatic ring of tyrosine in [Leu27]IGF-II eliminates key hydrogen bonding and pi-stacking interactions that are crucial for the stability of the IGF-II/IGF-1R complex.

The smaller size of the leucine side chain compared to tyrosine creates a void in the binding interface, leading to a loss of van der Waals contacts and a less complementary surface interaction. This reduction in both specific and non-specific interactions significantly increases the dissociation constant of [Leu27]IGF-II for the IGF-1R, effectively rendering it unable to bind at physiological concentrations. nih.govnih.gov In contrast, the binding of [Leu27]IGF-II to the IGF-2R remains largely unaffected because residue 27 is not located within the primary binding epitope for this receptor. nih.gov The selectivity of [Leu27]IGF-II is therefore a direct consequence of the targeted disruption of the binding interface with the IGF-1R, while leaving the IGF-2R binding site intact.

Detailed Research Findings

Binding affinity studies have quantitatively confirmed the selective nature of [Leu27]IGF-II. These studies typically employ competitive binding assays to determine the concentration of the ligand required to inhibit the binding of a radiolabeled ligand by 50% (IC50).

CompoundReceptorRelative Affinity/ActivityReference
IGF-II (Wild-Type)IGF-1 ReceptorHigh nih.govnih.gov
[Leu27]IGF-IIIGF-1 Receptor10-20 fold reduction / No affinity at tested concentrations researchgate.netnih.gov
IGF-II (Wild-Type)IGF-2 ReceptorHigh nih.govnih.gov
[Leu27]IGF-IIIGF-2 ReceptorHigh (analogous to wild-type IGF-II) nih.govnih.gov
IGF-II (Wild-Type)Insulin ReceptorLow nih.govnih.gov
[Leu27]IGF-IIInsulin ReceptorNo affinity at tested concentrations nih.gov

Receptor Binding Specificity and Affinity of Leu27 Igf Ii

High Affinity Binding to the Insulin-Like Growth Factor II/Mannose-6-Phosphate (B13060355) Receptor (IGF-IIR/M6P Receptor)

[Leu27]IGF-II exhibits a high affinity for the IGF-IIR/M6P receptor, which is comparable to that of native IGF-II. nih.gov This receptor, also known as the cation-independent mannose-6-phosphate receptor, is a multifunctional protein involved in the trafficking of lysosomal enzymes and the clearance of IGF-II from the cell surface. wikipedia.orgnih.gov The strong interaction between [Leu27]IGF-II and the IGF-IIR/M6P receptor underscores the preservation of the binding determinants within the analog's structure necessary for this specific recognition.

Quantitative Receptor Binding Kinetics

Quantitative studies have consistently demonstrated the potent binding of [Leu27]IGF-II to the IGF-IIR/M6P receptor. In competitive binding assays using adult rat hippocampal membrane preparations, [Leu27]IGF-II displayed a high affinity for the IGF-II binding sites, with an IC50 value of 1 nM. researchgate.net This is only slightly less potent than native IGF-II, which had an IC50 of 0.2 nM in the same study. researchgate.net Further research using rat L6 myoblasts in a type 2 IGF receptor binding assay reported an ED50 of 16 nM for [Leu27]IGF-II, compared to 8 nM for IGF-II. ibtsystems.de Another study reported an ED50 of less than 370 ng/ml for the binding of human [Leu27]IGF-II to the type 2 IGF receptor. eaglebio.com

Table 1: Comparative Binding Affinities for the IGF-IIR/M6P Receptor
LigandAssay SystemAffinity Metric (Value)Source
[Leu27]IGF-IIAdult Rat Hippocampal MembranesIC50 (1 nM) researchgate.net
IGF-IIAdult Rat Hippocampal MembranesIC50 (0.2 nM) researchgate.net
[Leu27]IGF-IIRat L6 MyoblastsED50 (16 nM) ibtsystems.de
IGF-IIRat L6 MyoblastsED50 (8 nM) ibtsystems.de
Human [Leu27]IGF-IIType 2 IGF Receptor Binding AssayED50 (< 370 ng/ml) eaglebio.com

Specificity Confirmed by Ligand Competition Assays

The specificity of [Leu27]IGF-II for the IGF-IIR/M6P receptor has been robustly confirmed through ligand competition assays. nih.govresearchgate.net In these experiments, [Leu27]IGF-II effectively competes with radiolabeled IGF-II for binding to the receptor. researchgate.net For instance, in studies using adult rat hippocampal membrane preparations, [Leu27]IGF-II was a potent competitor for [125I]IGF-II binding sites. researchgate.net This demonstrates that [Leu27]IGF-II directly interacts with the same binding site on the IGF-IIR/M6P receptor as native IGF-II.

Lack of Affinity for the Insulin-Like Growth Factor I Receptor (IGF-IR)

A defining characteristic of [Leu27]IGF-II is its dramatically reduced affinity for the IGF-IR. nih.govoup.com Reports indicate that the affinity of [Leu27]IGF-II for the type 1 IGF receptor is reduced by as much as 1000-fold compared to native IGF-II. ibtsystems.de Other studies have noted a 10-20 fold reduction in binding to the type 1 IGF receptor. eaglebio.comgropep.com In competitive binding assays, [Leu27]IGF-II was a poor competitor for [125I]IGF-I binding, with a significantly higher IC50 value compared to IGF-I and IGF-II. researchgate.net Specifically, at concentrations up to 50 ng/ml, no affinity for the type-I IGF receptor was detected. nih.govoup.com

Implications for IGF-IR Independent Signaling

The negligible binding of [Leu27]IGF-II to the IGF-IR makes it an invaluable tool for investigating IGF-IIR/M6P receptor-mediated signaling pathways independent of IGF-IR activation. nih.govoup.com As the mitogenic and metabolic effects of IGF-II are largely thought to be mediated through its cross-reactivity with the IGF-IR, the use of [Leu27]IGF-II allows researchers to isolate and study the specific biological functions of the IGF-IIR/M6P receptor. nih.govnih.gov This has been instrumental in demonstrating that the IGF-IIR/M6P receptor can mediate cellular responses, such as potentiating acetylcholine (B1216132) release, through a G protein-sensitive pathway. nih.gov

Negligible Binding to the Insulin (B600854) Receptor

Similar to its interaction with the IGF-IR, [Leu27]IGF-II exhibits a lack of significant binding to the insulin receptor. nih.govoup.com Studies have shown no affinity for the insulin receptor at concentrations up to 200 ng/ml. nih.govoup.com In competition binding assays using adult rat hippocampal membranes, [Leu27]IGF-II was a very poor competitor for [125I]insulin binding sites, with an IC50 value in the micromolar range, indicating extremely low affinity. researchgate.net

Absence of Cross-Reactivity with the Insulin Signaling Pathway

The minimal interaction of [Leu27]IGF-II with the insulin receptor signifies an absence of cross-reactivity with the insulin signaling pathway. nih.gov Native IGF-II can bind to the insulin receptor, albeit with lower affinity than insulin, and elicit metabolic and mitogenic responses. flinders.edu.aunih.gov The inability of [Leu27]IGF-II to bind this receptor effectively prevents the activation of insulin-mediated signaling cascades. This lack of cross-reactivity further solidifies the utility of [Leu27]IGF-II as a specific ligand for studying the independent functions of the IGF-IIR/M6P receptor without the confounding effects of insulin receptor activation. nih.gov

Table 2: Binding Affinity of [Leu27]IGF-II for IGF-IR and Insulin Receptor
ReceptorFindingSource
Insulin-Like Growth Factor I Receptor (IGF-IR)1000-fold reduced affinity compared to IGF-II ibtsystems.de
Insulin-Like Growth Factor I Receptor (IGF-IR)10-20 fold reduction in binding compared to IGF-II eaglebio.comgropep.com
Insulin-Like Growth Factor I Receptor (IGF-IR)No affinity detected at concentrations up to 50 ng/ml nih.govoup.com
Insulin ReceptorNo affinity detected at concentrations up to 200 ng/ml nih.govoup.com
Insulin ReceptorPoor competitor for [125I]insulin binding (IC50 in µM range) researchgate.net

Comparative Analysis of Receptor Binding Profiles with Native IGF-II

The defining characteristic of [Leu27]IGF-II is its markedly altered affinity for the suite of receptors that bind native IGF-II. researchgate.net This altered binding profile makes it a valuable tool for distinguishing the physiological roles of the IGF-2R from those of the IGF-1R and IR. nih.gov

Research has demonstrated that [Leu27]IGF-II retains a high affinity for the IGF-2R, comparable to that of native IGF-II. researchgate.net However, its affinity for the IGF-1R is dramatically reduced, by as much as 1000-fold compared to native IGF-II. ibtsystems.de Similarly, its ability to bind to the insulin receptor is severely diminished. researchgate.net

A comparative study using adult rat hippocampal membrane preparations provided quantitative insights into these differences. In competitive binding assays against radiolabeled IGF-II, native IGF-II exhibited a half-maximal inhibitory concentration (IC50) of 0.2 nM, while [Leu27]IGF-II had a slightly higher IC50 of 1 nM, indicating a comparable high affinity for the IGF-2R. researchgate.net

In stark contrast, when competing against radiolabeled IGF-I for binding to the IGF-1R, native IGF-II had an IC50 of approximately 15 nM. researchgate.net [Leu27]IGF-II, however, was a very poor competitor, demonstrating its significantly lower affinity for this receptor. researchgate.net The disparity was even more pronounced in competition for the insulin receptor, where native IGF-II showed an IC50 of approximately 3 µM, while [Leu27]IGF-II again showed negligible binding. researchgate.net

Another study, utilizing a type 2 IGF receptor binding assay with rat L6 myoblasts, reported an effective dose for 50% response (ED50) of 16 nM for [Leu27]IGF-II, compared to 8 nM for native IGF-II, further supporting its potent interaction with the IGF-2R. ibtsystems.de These findings collectively establish that the single amino acid substitution in [Leu27]IGF-II effectively ablates its binding to the IGF-1R and insulin receptor while preserving its high-affinity binding to the IGF-2R. researchgate.netnih.gov

Comparative Receptor Binding Affinity of [Leu27]IGF-II and Native IGF-II

LigandReceptor CompetitionIC50 / ED50Cell/Tissue Preparation
Native IGF-II [125I]IGF-II (for IGF-2R)0.2 nM (IC50)Adult Rat Hippocampal Membranes
[Leu27]IGF-II [125I]IGF-II (for IGF-2R)1 nM (IC50)Adult Rat Hippocampal Membranes
Native IGF-II Type 2 IGF Receptor Binding8 nM (ED50)Rat L6 Myoblasts
[Leu27]IGF-II Type 2 IGF Receptor Binding16 nM (ED50)Rat L6 Myoblasts
Native IGF-II [125I]IGF-I (for IGF-1R)~15 nM (IC50)Adult Rat Hippocampal Membranes
[Leu27]IGF-II [125I]IGF-I (for IGF-1R)Poor CompetitorAdult Rat Hippocampal Membranes
Native IGF-II [125I]Insulin (for IR)~3 µM (IC50)Adult Rat Hippocampal Membranes
[Leu27]IGF-II [125I]Insulin (for IR)Poor CompetitorAdult Rat Hippocampal Membranes

This table summarizes the comparative binding affinities of native Insulin-like Growth Factor II (IGF-II) and its analog, [Leu27]IGF-II, to the Type-I IGF Receptor, Type-II IGF Receptor, and the Insulin Receptor. The data, derived from competitive binding assays and functional response assays, highlights the selective high-affinity binding of [Leu27]IGF-II to the Type-II IGF Receptor.

Intracellular Signaling Pathways Activated by Leu27 Igf Ii Via Igf Iir

IGF-IIR Coupling to G-Protein Signaling Cascades

Emerging evidence has redefined the IGF-IIR from a simple clearance receptor to a dynamic signaling molecule capable of initiating intracellular cascades through G-protein coupling.

Evidence for G-Protein Sensitivity and Activation

The direct coupling of the IGF-IIR to heterotrimeric G-proteins is a cornerstone of its signaling function. Foundational studies have demonstrated that the IGF-IIR can directly couple to and activate specific G-proteins in response to IGF-II binding. nih.gov Research using purified components in phospholipid vesicles has shown that the IGF-IIR directly interacts with the Gαi2 subunit in a stoichiometric manner upon stimulation by IGF-II. nih.gov This suggests that the IGF-IIR functions as a transmembrane signaling molecule, a role not dependent on the typical seven-transmembrane structure of classical G-protein coupled receptors (GPCRs). nih.gov

Further evidence comes from studies on specific cell types. For instance, in human extravillous trophoblast cells, the migratory response stimulated by IGF-II involves inhibitory G proteins (Gi). oup.com Treatment of cell membrane preparations from these cells with IGF-II resulted in a dose-dependent decrease in adenylyl cyclase activity, a classic indicator of Gi protein activation. oup.com This G-protein interaction appears to be a key mechanism through which the IGF-IIR exerts its biological effects in certain cellular contexts. oup.comnih.gov

Activation of Protein Kinase C-Dependent Pathways

A significant downstream consequence of IGF-IIR activation is the engagement of Protein Kinase C (PKC) dependent pathways. A growing body of evidence indicates that many cellular responses to IGF-II stimulation via the IGF-IIR are sensitive to PKC inhibition. nih.gov The binding of [Leu27]IGF-II to the IGF-IIR has been shown to increase the phosphorylation of PKCα in cardiomyoblast cells. nih.gov

Detailed molecular studies have demonstrated that IGF-II stimulation can induce the rapid translocation of specific PKC isoforms from the cytosol to the plasma membrane, a hallmark of their activation. nih.gov In HEK293 cells, IGF-II specifically promotes the membrane translocation of GFP-tagged PKCβ2. nih.gov This activation is mediated by an increase in diacylglycerol (DAG) levels, a known activator of classical PKC isoforms. nih.gov This cascade, initiated by IGF-IIR, leads to the activation of downstream targets like sphingosine (B13886) kinase 1 (SK1), illustrating a complete signaling pathway from the receptor to a functional cellular response. nih.gov The activation of PKC has also been implicated in the neuroprotective effects of IGF-II. mdpi.com

Gi/o Protein-Dependent Mechanisms

The involvement of a specific subset of G-proteins, the Gi/o family, is a critical aspect of IGF-IIR signaling. These proteins are characteristically sensitive to inhibition by pertussis toxin.

Sensitivity to Pertussis Toxin

A definitive method for implicating Gi/o proteins in a signaling pathway is to test for sensitivity to pertussis toxin (PTX). PTX is a bacterial toxin that specifically catalyzes the ADP-ribosylation of the alpha subunits of Gi/o proteins, preventing them from interacting with their receptors and thereby blocking their signaling. tocris.commdpi.com

Research on the effects of [Leu27]IGF-II has demonstrated clear sensitivity to PTX. In a study examining neurotransmitter release, the ability of [Leu27]IGF-II to reduce depolarization-evoked GABA release from adult rat hippocampal slices was found to be sensitive to PTX. nih.gov This finding strongly indicates that a Gi/o protein-dependent pathway is essential for mediating this specific effect of IGF-IIR activation. nih.gov This contrasts with signaling from the IGF-I receptor, where studies have concluded that PTX-sensitive G-proteins are not involved in its mitogenic signaling pathway, further highlighting the unique nature of the IGF-IIR cascade. nih.gov

Downstream Effectors of Gi/o Pathway Activation

Once the IGF-IIR activates a Gi/o protein, a cascade of downstream events is initiated. The primary effector of the activated Gαi subunit is adenylyl cyclase. The Gαi protein inhibits this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). oup.comyoutube.com This reduction in cAMP was observed in extravillous trophoblast cell membranes treated with IGF-II, and inhibiting basal migration with agents that increase intracellular cAMP further substantiated this mechanism. oup.com

The consequences of Gi/o activation by the IGF-IIR extend to various cellular functions. A key downstream effector pathway is the mitogen-activated protein kinase (MAPK) cascade. oup.com In extravillous trophoblast cells, IGF-II was shown to stimulate the rapid phosphorylation of ERK (a member of the MAPK family), and this effect was necessary for the observed increase in cell migration. oup.com Another identified downstream effect is the regulation of neurotransmitter release, where IGF-IIR activation via a Gi/o pathway attenuates the release of GABA from certain neurons. nih.gov

Interactive Table: Downstream Effects of [Leu27]IGF-II via IGF-IIR/Gi/o Pathway

Effector/Process Cellular Outcome Key Findings Citations
Adenylyl Cyclase Inhibition Leads to decreased intracellular cAMP levels. oup.com
MAPK Pathway (ERK) Activation/Phosphorylation Stimulates cell migration in extravillous trophoblasts. oup.com
GABAergic Terminals Attenuation of Release Reduces evoked GABA release from hippocampal neurons. nih.gov

Elucidation of Novel Signal Transduction Roles for the IGF-IIR

The characterization of G-protein-mediated signaling has fundamentally expanded the understanding of the IGF-IIR's role beyond its established function in clearing and degrading IGF-II. nih.govwikipedia.org These findings position the IGF-IIR as a bona fide signaling receptor.

A significant breakthrough in understanding this novel role was the identification of a specific 14-amino-acid region within the cytoplasmic tail of the human IGF-IIR (residues 2410-2423) that is capable of directly interacting with and activating the Gi2 G-protein. nih.gov This discovery provides a precise molecular basis for the receptor's G-protein coupling function and suggests that a common G-protein recognition mechanism may be shared between the single-transmembrane IGF-IIR and traditional seven-transmembrane receptors. nih.gov

Furthermore, the signaling capacity of the IGF-IIR is implicated in complex physiological and pathophysiological processes. For example, activation of the IGF-IIR has been shown to confer neuroprotection against oxidative damage in cellular models of Parkinson's disease. nih.gov This protective effect is linked to the upregulation of mitochondrial transcription factors, revealing a novel link between IGF-IIR signaling and mitochondrial function. nih.gov The receptor's ability to directly modulate neurotransmitter release from specific neuronal populations further underscores its distinct and nuanced role in signal transduction within the central nervous system. nih.gov

Interactive Table: Key Research Findings on IGF-IIR Signaling

Finding Implication Research Model Citations
Direct coupling of IGF-IIR to purified Gi2 Establishes IGF-IIR as a direct signaling molecule. Purified proteins in phospholipid vesicles nih.gov
[Leu27]IGF-II effect is sensitive to Pertussis Toxin Confirms the involvement of Gi/o proteins. Adult rat hippocampal slices nih.gov
IGF-II induces PKCβ2 translocation Links IGF-IIR to the PLC/DAG/PKC pathway. HEK293 cells nih.gov
Identification of a 14-amino-acid Gi2-activating region Pinpoints the specific molecular domain for G-protein interaction. Human receptor sequence analysis nih.gov
IGF-IIR activation upregulates mitochondrial transcription factors Reveals a novel role in neuroprotection and mitochondrial function. Cellular models of Parkinson's disease nih.gov

Table of Compounds

Compound Name
[Leu27]IGF-II
Adenylyl cyclase
cyclic AMP (cAMP)
Diacylglycerol (DAG)
ERK
GABA
G-protein
IGF-II
Insulin (B600854)
Pertussis Toxin
Protein Kinase C (PKC)

Integration with Other Cellular Signaling Networks

The signaling cascades initiated by the binding of the insulin-like growth factor II analogue, [Leu27]IGF-II, to the insulin-like growth factor II receptor (IGF-IIR) are not isolated events. Instead, they are intricately woven into the broader landscape of cellular communication, demonstrating significant crosstalk and integration with other key signaling networks. This integration allows for a coordinated cellular response to a variety of extracellular cues. The primary mechanism for this integration involves the coupling of the IGF-IIR to heterotrimeric G proteins, which then modulate the activity of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) cascade and calcium signaling pathways.

A pivotal area of integration is the link between IGF-IIR and the MAPK/extracellular signal-regulated kinase (ERK) pathway. Research has shown that [Leu27]IGF-II can stimulate cell migration in human extravillous trophoblast cells by signaling through the IGF-IIR. oup.com This effect is dependent on the activation of inhibitory G proteins (Gαi). The activation of these G proteins upon [Leu27]IGF-II binding to the IGF-IIR leads to the subsequent phosphorylation and activation of ERK-1 and ERK-2, which are key components of the MAPK pathway. oup.com The MAPK signaling cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, and migration. The involvement of a pertussis toxin-sensitive G protein further corroborates the role of the Gαi/o family of G proteins in mediating these effects. oup.com This demonstrates a clear convergence point where the IGF-IIR, traditionally viewed as a clearance receptor, actively modulates a major signaling pathway that is also a downstream target for numerous receptor tyrosine kinases and cytokine receptors.

Another significant point of integration involves the Gαq subunit of heterotrimeric G proteins and subsequent calcium signaling. In cardiac cells, the IGF-IIR has been shown to couple to Gαq, initiating a signaling cascade that can lead to pathological cardiac hypertrophy. uwa.edu.au This IGF-IIR-Gαq signaling pathway proceeds via the activation of CaMKII (Calcium/calmodulin-dependent protein kinase II). uwa.edu.au This highlights a distinct mechanism of signal integration where [Leu27]IGF-II binding to the IGF-IIR could influence intracellular calcium levels and the activity of calcium-dependent enzymes, thereby intersecting with pathways that regulate gene expression, such as those involving the GATA4 transcription factor, and cellular contractility. uwa.edu.au While direct studies using [Leu27]IGF-II in this specific cardiac context are limited, the established link between IGF-IIR and Gαq provides a strong basis for this integration. The broader IGF system is also known to influence intracellular calcium, with IGF-1 being shown to induce calcium release from intracellular stores through a PLCγ/IP3-dependent mechanism, which in turn regulates gene expression via the NFAT transcription factor. nih.gov Although this is mediated by the IGF-I receptor, it underscores the importance of calcium signaling as a nexus for growth factor-mediated cellular responses.

The table below summarizes the key research findings on the integration of [Leu27]IGF-II/IGF-IIR signaling with other cellular networks.

Cellular Context Interacting Pathway Key Mediators Observed Effect Reference
Human Extravillous TrophoblastsMitogen-Activated Protein Kinase (MAPK)Inhibitory G protein (Gαi), ERK-1, ERK-2Stimulation of cell migration oup.com
Rat Hippocampal and Cortical SlicesG-protein dependent pathwayPertussis toxin-sensitive Gi/o proteinAttenuation of depolarization-evoked GABA release oup.com
Lamb Cardiac TissueGαq Signaling PathwayGαq, CaMKII, GATA4Induction of cardiac hypertrophy uwa.edu.au

It is important to note that much of the extensive research on signaling crosstalk in the IGF system has focused on the IGF-I receptor (IGF-IR). The IGF-IR integrates with a vast network of pathways, including those activated by receptor tyrosine kinases (e.g., EGFR, VEGFR), steroid hormone receptors (e.g., estrogen receptor), and the Wnt signaling pathway. nih.govnih.govfrontiersin.org Because [Leu27]IGF-II was specifically designed to minimize interaction with the IGF-IR, it serves as a crucial tool to isolate and understand the distinct integrative signaling capacities of the IGF-IIR. nih.gov The evidence points to a model where the IGF-IIR, through its ability to couple with different G protein subtypes, can selectively engage major intracellular signaling conduits like the MAPK and calcium-dependent pathways, thereby coordinating cellular activities in response to IGF-II.

Biological Activities and Cellular Responses Investigated with Leu27 Igf Ii

Modulation of Neurotransmitter Release in Neuronal Models

Studies using adult rat hippocampal slices have demonstrated that [Leu27]IGF-II significantly potentiates the potassium-evoked release of endogenous acetylcholine (B1216132) (ACh) in a dose-dependent manner. researchgate.net The potentiation of ACh release was most apparent during the later phases of stimulation at concentrations of 10⁻⁸ M and 10⁻⁹ M, while lower concentrations did not produce significant alterations. researchgate.net This effect is mediated through the IGF-II receptor, as the stimulatory response was unaffected by the presence of an IGF-I receptor antagonist. researchgate.net

Further investigation into the mechanism revealed that the potentiation of ACh release by [Leu27]IGF-II is sensitive to pertussis toxin (PTX), indicating the involvement of a G-protein-dependent pathway. researchgate.net However, the effect was insensitive to tetrodotoxin (TTX), suggesting it does not rely on voltage-dependent sodium channels. researchgate.net Beyond the hippocampus, [Leu27]IGF-II was also shown to augment evoked ACh release in rat striatal slices. researchgate.net

Table 1: Effect of [Leu27]IGF-II on Acetylcholine (ACh) Release

Brain Region Effect Effective Concentrations Mechanism Notes
Hippocampus Potentiation 10⁻⁸ M, 10⁻⁹ M Pertussis toxin-sensitive, Tetrodotoxin-insensitive researchgate.net

In contrast to its effect on acetylcholine, [Leu27]IGF-II has been shown to attenuate the depolarization-evoked release of Gamma-Aminobutyric Acid (GABA). nih.gov Studies using adult rat hippocampal slices found that [Leu27]IGF-II reduces GABA release stimulated by both potassium (K+) and veratridine. nih.gov

The inhibitory effect of [Leu27]IGF-II on GABA release exhibits regional specificity within the brain. The compound was found to effectively attenuate GABA release in slices from the frontal cortex and hippocampus. nih.gov However, it had no effect on depolarization-evoked GABA release in the striatum. nih.gov This contrasts with its ability to potentiate acetylcholine release in the striatum, highlighting a differential modulation of neurotransmitter systems across brain regions. researchgate.netnih.gov

The mechanism underlying the attenuation of GABA release is linked to the IGF-II receptor. Evidence indicates that IGF-II receptors are localized on GABAergic neurons. nih.gov The action of [Leu27]IGF-II is sensitive to pertussis toxin, suggesting the involvement of a Gi/o protein-dependent signaling pathway. nih.gov The lack of effect from tetrodotoxin suggests that voltage-dependent sodium channels are not involved in this process. nih.gov These findings support the hypothesis that the IGF-II receptor can directly regulate endogenous GABA release at GABAergic terminals. nih.gov

Table 2: Regional Effects of [Leu27]IGF-II on GABA Release

Brain Region Effect on GABA Release
Hippocampus Attenuation nih.gov
Frontal Cortex Attenuation nih.gov

Attenuation of Depolarization-Evoked Gamma-Aminobutyric Acid (GABA) Release

Regulation of Cell Growth and Proliferation (non-clinical)

A key characteristic of [Leu27]IGF-II is its inability to stimulate mitogenic pathways typically associated with insulin-like growth factors. Biological studies have confirmed this selectivity. In contrast to native IGF-II, the [Leu27]IGF-II analog did not stimulate the incorporation of [3H]thymidine in Balb/c 3T3 fibroblast cells. nih.gov The incorporation of [3H]thymidine is a standard assay for measuring DNA synthesis and cell proliferation. This lack of a stimulatory effect demonstrates that [Leu27]IGF-II does not have an affinity for the type-I IGF receptor, which is the primary mediator of the growth-promoting effects of IGFs. nih.gov

Table 3: Proliferation Assay with [Leu27]IGF-II

Cell Line Assay Compound Result
Balb/c 3T3 Fibroblasts [3H]Thymidine Incorporation [Leu27]IGF-II No stimulatory effect nih.gov

Table of Compounds

Compound Name
insulin-like growth factor II, Leu(27)-
Acetylcholine
Gamma-Aminobutyric Acid (GABA)
Tetrodotoxin
Pertussis toxin
Veratridine

Contrasting Biological Activity with Native IGF-II in Proliferative Assays

In stark contrast to native IGF-II, [Leu27]IGF-II exhibits markedly diminished mitogenic activity. This difference is primarily attributed to its substantially lower affinity for the IGF-IR, the primary mediator of the proliferative and growth-promoting actions of both IGF-I and IGF-II.

This stark contrast in proliferative activity underscores the critical role of the IGF-IR in mediating the growth-promoting effects of IGF-II and highlights the utility of [Leu27]IGF-II as a tool to study non-proliferative, IGF-IIR-mediated functions.

Developmental Regulation in Pre-Clinical Animal Models

Pre-clinical studies utilizing mouse models have been pivotal in understanding the in vivo role of the IGF-II/IGF-IIR axis in developmental regulation, particularly in the context of fetal growth. The use of [Leu27]IGF-II has provided crucial insights into how this system modulates fetal and placental development, especially under conditions of growth restriction.

Impact on Fetal Growth in Mouse Models of Fetal Growth Restriction

In a mouse model of fetal growth restriction (FGR), maternal administration of [Leu27]IGF-II has been shown to have a significant positive impact on fetal growth. Specifically, in endothelial nitric oxide synthase knockout (eNOS-/-) mice, a model that mimics FGR, treatment with [Leu27]IGF-II reduced the number of growth-restricted fetuses. In wild-type pregnancies, the administration of this analog also halved the number of FGR fetuses, demonstrating its potential to rescue or ameliorate impaired fetal growth physiology.org.

The table below summarizes the effect of [Leu27]IGF-II on the incidence of fetal growth restriction in both wild-type and eNOS-/- mouse models.

Mouse ModelTreatment GroupIncidence of Fetal Growth Restriction
Wild-TypeVehicleBaseline
Wild-Type[Leu27]IGF-IIHalved
eNOS-/-VehicleElevated
eNOS-/-[Leu27]IGF-IIReduced

Influence on Fetal and Placental Weight Parameters

Beyond reducing the incidence of FGR, [Leu27]IGF-II administration also influences the distribution of fetal and placental weights. In treated wild-type pregnancies, there was a notable reduction in the variation of both fetal and placental weights physiology.org. This suggests a normalizing effect on growth within the litter, with an increase in the number of pups with weights closer to the mean.

Interestingly, while the mean fetal weight across the entire litter was not always significantly altered, [Leu27]IGF-II preferentially improved the fetal weight in the largest litters, which are typically associated with smaller individual pup weights physiology.org. This targeted effect on the most vulnerable fetuses further underscores its role in optimizing developmental outcomes.

The following interactive table illustrates the impact of [Leu27]IGF-II on fetal and placental weight parameters in wild-type mice.

ParameterVehicle-Treated[Leu27]IGF-II-Treated
Fetal Weight VariationHigherReduced
Placental Weight VariationHigherReduced
Number of Pups Near Mean WeightLowerIncreased
Fetal Weight in Largest LittersLowerPreferentially Improved

Mechanisms Underlying the Rescue of Growth Phenotypes

The rescue of fetal growth phenotypes by [Leu27]IGF-II is not mediated by direct mitogenic effects but rather through its interaction with the IGF-IIR, which acts as a clearance receptor for IGF-II. By binding to the IGF-IIR, [Leu27]IGF-II is thought to increase the bioavailability of endogenous, biologically active IGF-II, which can then interact with the IGF-IR to promote growth and survival of placental cells physiology.org.

This enhanced availability of endogenous IGF-II appears to improve placental function. Studies have shown that treatment with [Leu27]IGF-II leads to a reduction in the variability of placental System A amino acid transporter activity, which is crucial for nutrient transport to the fetus physiology.org. In essence, by blocking the clearance of IGF-II, [Leu27]IGF-II helps to normalize placental efficiency and, consequently, fetal growth, particularly in compromised pregnancies.

Role in Hormonal Regulation in Cell Culture Research

The specific properties of [Leu27]IGF-II have been leveraged in cell culture studies to dissect the role of the IGF-I and IGF-II receptors in hormonal regulation. These investigations have revealed that many of the hormonal effects of IGF-II are mediated through the IGF-IR, not the IGF-IIR.

In studies involving rat pituitary somatotrophs, it was observed that native IGF-II could suppress the secretion of Growth Hormone (GH). However, when these cells were treated with [Leu27]IGF-II, there was no attenuation of GH secretion nih.govoup.com. This finding strongly indicates that the inhibitory effect of IGF-II on GH release is dependent on its binding to the IGF-IR, a pathway for which [Leu27]IGF-II has minimal affinity.

Similarly, in primary cultures of adult human adrenocortical cells, native IGF-II was found to stimulate the biosynthesis of androgens. In contrast, [Leu27]IGF-II had no effect on steroidogenesis bioscientifica.comnih.gov. This demonstrates that the steroidogenic actions of IGF-II in the adrenal gland are also mediated through the IGF-IR.

The table below provides a summary of the hormonal responses to native IGF-II and [Leu27]IGF-II in different cell culture models.

Cell TypeHormone InvestigatedResponse to Native IGF-IIResponse to [Leu27]IGF-II
Rat Pituitary SomatotrophsGrowth Hormone (GH)Secretion SuppressedNo Effect
Human Adrenocortical CellsAndrogensBiosynthesis StimulatedNo Effect

These studies collectively highlight the importance of the IGF-IR in mediating the hormonal regulatory functions of IGF-II and demonstrate the value of [Leu27]IGF-II as a research tool to differentiate between the signaling pathways of the two IGF receptors.

Methodological Approaches in Leu27 Igf Ii Academic Research

Recombinant Expression and Purification Strategies for Analog Production

The production of [Leu27]IGF-II for research purposes relies on recombinant DNA technology. The analog is commercially produced in Escherichia coli (E. coli) using patented expression systems. eaglebio.comibtsystems.de This process typically involves expressing the protein, which is then refolded under specific oxidizing conditions to ensure correct disulfide bond formation. ibtsystems.de

Purification is a multi-step process critical for obtaining a highly pure and active product. Strategies include:

Chromatography: Several chromatography purification steps are employed to yield "Receptor Grade" [Leu27]IGF-II with a purity of over 95%. ibtsystems.de

Fusion Protein Systems: While not specific to all [Leu27]IGF-II production, a common strategy for expressing IGFs in E. coli involves creating a fusion protein, for example, with thioredoxin. This fusion protein is often insoluble and expressed in inclusion bodies. After solubilization, the fusion protein is purified using techniques like Ni-affinity chromatography, followed by enzymatic cleavage to release the IGF analog, which is then further purified by methods such as reversed-phase high-performance liquid chromatography (HPLC). nih.gov

Ultrafiltration: In some protocols for recombinant IGF-II, purification has been achieved simply through differential ultrafiltrations, yielding a product that is homogeneous on polyacrylamide gel electrophoresis and HPLC. nih.gov

The final product is a lyophilized white powder, and its molecular weight of approximately 7420 daltons is confirmed by mass spectrometry. eaglebio.comibtsystems.de N-terminal sequence analysis is also performed to verify the integrity of the amino acid sequence. eaglebio.comibtsystems.de

Receptor Binding Assays and Cross-Linking Experiments

Receptor binding assays are fundamental to characterizing the specificity of [Leu27]IGF-II. This analog was synthesized to be highly selective for the IGF-2R. nih.govoup.com The substitution of Leucine (B10760876) for Tyrosine at position 27 drastically reduces its affinity for other receptors. eaglebio.comgropep.com

Binding assays consistently demonstrate that while [Leu27]IGF-II binds to the IGF-2R with high affinity, comparable to that of native IGF-II, its ability to bind the IGF-1R is severely diminished. nih.govoup.com Reports indicate a 10 to 20-fold, and in some cases, up to a 1000-fold, reduction in affinity for the IGF-1R compared to wild-type IGF-II. eaglebio.comibtsystems.degropep.com Furthermore, studies show it has no appreciable affinity for the insulin (B600854) receptor at concentrations up to 200 ng/ml. nih.govoup.com Cross-linking experiments have been used to corroborate these binding data, confirming the analog's high selectivity for the IGF-2R. nih.govoup.com

Table 1: Receptor Binding Profile of [Leu27]IGF-II
ReceptorBinding Affinity / ActivitySource(s)
Type-II IGF Receptor (IGF-2R)High affinity, comparable to native IGF-II. ED50 of 16 nM in rat L6 myoblasts. nih.govoup.comibtsystems.de
Type-I IGF Receptor (IGF-1R)Severely reduced affinity (10 to 1000-fold lower than native IGF-II). ED50 > 175 ng/ml. nih.goveaglebio.comibtsystems.degropep.com
Insulin Receptor (IR)No affinity observed at concentrations up to 200 ng/ml. nih.govoup.com

Cell Culture Models for Investigating Specificity and Activity

A variety of cell culture models have been employed to investigate the biological consequences of selective IGF-2R activation by [Leu27]IGF-II. These models have been crucial for moving beyond binding data to understand the functional implications of this selectivity.

Balb/c 3T3 Fibroblasts: These cells were used in early studies to confirm the functional specificity of [Leu27]IGF-II. Unlike native IGF-II, the analog did not stimulate [3H]thymidine incorporation, a measure of DNA synthesis and cell proliferation, demonstrating its inability to signal through the mitogenic IGF-1R. nih.govoup.com

Rat L6 Myoblasts: These muscle precursor cells are used in binding assays to quantify the affinity of [Leu27]IGF-II for the type-2 IGF receptor. ibtsystems.de

Rat Cardiomyocytes: To study the role of IGF-2R in cardiac pathology, researchers have used [Leu27]IGF-II in rat cardiomyocyte cultures. These experiments showed that specific IGF-2R activation can induce pathological hypertrophy and myocardial fibrosis. mdpi.com

SN4741 Dopaminergic Neurons: In cellular models of Parkinson's disease, these cells were used to demonstrate that the neuroprotective effects of IGF-II against MPP+-induced toxicity are mediated through the IGF-2R. nih.gov

Adult Rat Brain Slices: Organotypic slice cultures from the hippocampus and cortex have been used to study the role of [Leu27]IGF-II in modulating neurotransmitter release, providing insights into its function in a complex neural environment. nih.gov

Table 2: Cell Culture Models in [Leu27]IGF-II Research
Cell/Tissue ModelArea of InvestigationKey Finding with [Leu27]IGF-IISource(s)
Balb/c 3T3 CellsMitogenic ActivityDoes not stimulate DNA synthesis, confirming lack of IGF-1R activation. nih.govoup.com
Rat L6 MyoblastsReceptor BindingUsed to determine high-affinity binding to the IGF-2R. ibtsystems.de
Rat CardiomyocytesCardiac PathologyInduces pathological hypertrophy and fibrosis via IGF-2R. mdpi.com
SN4741 Dopaminergic CellsNeuroprotectionMediates neuroprotection in a Parkinson's disease model. nih.gov
Adult Rat Hippocampal/Cortical SlicesNeurotransmitter ReleaseAttenuates GABA release. nih.gov

Biochemical Techniques for Signaling Pathway Elucidation

The discovery that the IGF-2R could initiate intracellular signaling was significantly advanced by studies using [Leu27]IGF-II. Biochemical techniques have been essential for dissecting these pathways.

G-Protein Activation Assays

Evidence for IGF-2R-mediated signal transduction often points to the involvement of heterotrimeric G-proteins. While direct G-protein activation assays (e.g., measuring GTPγS binding) are the gold standard, much of the evidence in the context of [Leu27]IGF-II comes from the use of specific inhibitors. A key study on neurotransmitter release found that the effects of [Leu27]IGF-II were sensitive to pertussis toxin (PTX), an inhibitor of the Gi/o family of G-proteins. nih.gov This finding provided strong evidence that the IGF-2R, long considered primarily a clearance receptor, can function as a signal-transducing receptor coupled to a G-protein-dependent pathway. nih.govnih.gov

Protein Kinase Activity Measurements

Following G-protein activation, downstream signaling cascades are often mediated by protein kinases. Research into IGF-2R signaling has implicated several kinase pathways:

Protein Kinase C (PKC): The pertussis toxin-sensitive effects of [Leu27]IGF-II have led to the proposed involvement of a Gi/o-PKCα signaling pathway in mediating its effects on neurotransmitter release. nih.gov

Extracellular signal-regulated kinases (ERK1/2): A connection between IGF-2R activation and the phosphorylation of ERK1/2 has been reported, linking the receptor to dendritic spine maturation in neurons. nih.gov

PI3K/Akt/mTOR Pathway: While often associated with IGF-1R, some studies on native IGF-II suggest it can promote cellular processes like fibrosis through the PI3K/Akt/mTOR signaling pathway, a potential area for future investigation with [Leu27]IGF-II. mdpi.com

Neurochemical Analysis for Neurotransmitter Release Studies

The use of [Leu27]IGF-II has been particularly fruitful in the field of neurochemistry for clarifying the role of IGF-2R in regulating synaptic transmission. Studies using brain slices from adult rats have yielded specific findings.

Researchers have used depolarization-evoked release paradigms, stimulating neurotransmitter release with agents like high potassium (K+) or veratridine. The results show that [Leu27]IGF-II significantly attenuates the evoked release of the inhibitory neurotransmitter GABA from hippocampal and frontal cortex slices. nih.gov This effect was not observed in the striatum, indicating regional specificity. nih.gov

Importantly, this inhibitory effect was not blocked by tetrodotoxin, ruling out the involvement of voltage-dependent sodium channels. nih.gov However, the effect was sensitive to pertussis toxin, confirming the involvement of Gi/o proteins. nih.gov In other studies, [Leu27]IGF-II was found to stimulate the release of acetylcholine (B1216132) from hippocampal slices, confirming this as a specific IGF-2R-mediated effect. nih.gov

Table 3: Neurochemical Effects of [Leu27]IGF-II in Rat Brain Slices
Brain RegionNeurotransmitterEffect of [Leu27]IGF-IIMechanismSource(s)
Hippocampus, Frontal CortexGABAAttenuates K+ and veratridine-evoked releasePertussis toxin-sensitive (Gi/o-protein dependent) nih.gov
StriatumGABANo effect on releaseN/A nih.gov
HippocampusAcetylcholineStimulates releaseMediated by IGF-2R nih.gov

Animal Models for In Vivo Functional Validation (e.g., Knockout Mouse Models)

The in vivo functional validation of the insulin-like growth factor II analog, [Leu27]IGF-II, has been explored through the use of specific animal models, particularly mouse models of fetal growth restriction (FGR). One notable model is the endothelial nitric oxide synthase knockout (eNOS-/-) mouse, which presents a phenotype of FGR. In conjunction with wild-type (WT) mice, such as the C57BL/6J strain, these models allow for the investigation of [Leu27]IGF-II's effects on fetal and placental growth under both normal and pathological conditions. nih.govresearchgate.netnih.govmiddlebury.edu

In a significant study, [Leu27]IGF-II was administered to pregnant WT and eNOS-/- mice from mid to late gestation. nih.govnih.gov The primary aim of such research is to determine if enhancing the bioavailability of IGF-II, through an analog that is selective for the IGF-II receptor, can ameliorate growth-restricted phenotypes. nih.govnih.gov Research has shown that in WT pregnancies, treatment with [Leu27]IGF-II can reduce the incidence of FGR and decrease variations in fetal and placental weight. nih.govresearchgate.netnih.gov In the eNOS-/- FGR model, administration of [Leu27]IGF-II has been observed to decrease the number of FGR fetuses. nih.govresearchgate.netnih.gov These studies lay the groundwork for understanding the therapeutic potential of targeting the IGF-II pathway in pregnancy complications. While these in vivo studies have established effects on fetal and placental weight, detailed quantitative histological and immunohistochemical analyses of tissues from these specific [Leu27]IGF-II-treated animal models are not extensively reported in the available literature. However, placentas from these animal models have been harvested for such analyses. nih.govresearchgate.netnih.govmiddlebury.edu

Histological and immunohistochemical analyses are crucial for elucidating the cellular and molecular mechanisms underlying the physiological effects of [Leu27]IGF-II observed in vivo. While detailed quantitative data from the aforementioned mouse models are limited in the literature, related in vitro studies using human placental tissues provide significant insights into the localized effects of [Leu27]IGF-II.

In studies utilizing explants of human placental villous tissue, the effects of [Leu27]IGF-II on trophoblast cell turnover have been assessed through immunohistochemistry. These analyses focus on key cellular processes such as proliferation and apoptosis. For instance, the proliferation marker MKI67 and the apoptosis marker M30 have been used to quantify changes in cytotrophoblast (CTB) populations following treatment with [Leu27]IGF-II.

One study on human placental explants demonstrated that [Leu27]IGF-II, which selectively binds to the IGF-II receptor (IGF2R), can promote both mitogenesis and survival of trophoblasts, but only when the IGF2R is expressed. This suggests that the IGF2R can function as a signaling receptor in this context. In these explant models, [Leu27]IGF-II was shown to increase the number of MKI67-positive cytotrophoblasts, indicating an increase in cell proliferation. This effect was abolished when the expression of the IGF2R was reduced, highlighting the receptor's role in mediating the proliferative signal of [Leu27]IGF-II.

The following table summarizes the key findings from immunohistochemical analyses in a human placental explant model treated with [Leu27]IGF-II:

Interactive Data Table: Immunohistochemical Analysis of Human Placental Explants Treated with [Leu27]IGF-II

Experimental ConditionMarkerCell TypeObserved EffectQuantitative Finding
Treatment with [Leu27]IGF-IIMKI67 (Proliferation)Cytotrophoblast (CTB)Increased ProliferationPromoted a significant increase in MKI67-positive CTB compared to untreated tissue.
Treatment with [Leu27]IGF-IIM30 (Apoptosis)Cytotrophoblast (CTB)Increased SurvivalProtected cells from apoptosis, an effect that was dependent on IGF2R expression.
[Leu27]IGF-II treatment with reduced IGF2R expressionMKI67 (Proliferation)Cytotrophoblast (CTB)Abolished ProliferationThe increase in MKI67-positive CTB was not observed.

These findings from human placental tissue explants underscore the importance of the IGF2R in mediating the cellular effects of [Leu27]IGF-II. While these are in vitro findings, they provide a strong basis for the interpretation of the gross morphological changes observed in animal models and suggest that the beneficial effects of [Leu27]IGF-II on fetal growth are likely mediated through direct actions on placental cell proliferation and survival.

Theoretical and Conceptual Implications of Leu27 Igf Ii Research

Dissecting the Pleiotropic Actions of Native IGF-II

Native IGF-II exerts a wide range of biological effects, known as pleiotropy, by interacting with multiple receptors, including the IGF-IR, the insulin (B600854) receptor isoform A (IR-A), and the IGF-IIR. nih.govmdpi.com This cross-reactivity has historically made it difficult to attribute specific effects to the activation of a single receptor type. nih.gov [Leu27]IGF-II has become an invaluable tool for overcoming this challenge.

By using [Leu27]IGF-II, researchers can stimulate the IGF-IIR in isolation and observe the resulting biological outcomes. This has allowed for the direct attribution of specific functions to the IGF-IIR. For instance, the modulation of GABA release in the hippocampus and frontal cortex is now understood to be an effect mediated specifically by the IGF-IIR. nih.gov In a mouse model of fetal growth restriction, treatment with [Leu27]IGF-II was shown to rescue the growth-restricted phenotype, suggesting a role for IGF-IIR in promoting placental sufficiency and standardizing fetal growth in compromised pregnancies. nih.gov Furthermore, in cellular models of Parkinson's disease, the neuroprotective effects of IGF-II against mitochondrial and oxidative damage were shown to be mediated through its specific receptor, the IGF-IIR. nih.gov

The primary utility of [Leu27]IGF-II lies in its ability to differentiate between biological effects mediated by the IGF-IIR versus those mediated by the IGF-IR or IR. The IGF-IR is a classic receptor tyrosine kinase that, upon activation by IGF-I or IGF-II, triggers potent mitogenic and anti-apoptotic signaling pathways, such as the PI3K-AKT and MAPK pathways. researchgate.netmdpi.com

Table 1: Comparative Receptor Binding Selectivity of IGF-II Analogs

CompoundPrimary Target ReceptorAffinity for IGF-I ReceptorAffinity for Insulin ReceptorKey Differentiating Outcome
Native IGF-IIIGF-IR, IGF-IIR, IR-AHighModerate (for IR-A)Stimulates mitogenesis (e.g., thymidine (B127349) incorporation). nih.gov
[Leu27]IGF-IIIGF-IIRVery Low / Negligible (10- to >1000-fold reduced). nih.govgropep.comibtsystems.deNo Affinity. nih.govDoes not stimulate mitogenesis; activates G-protein signaling. nih.govnih.gov

Contribution to the Development of Highly Selective Research Tools

The synthesis of [Leu27]IGF-II represents a significant contribution to the development of pharmacological tools for endocrine and metabolic research. Its high selectivity for the IGF-IIR provides a level of experimental precision that was previously unattainable. nih.gov The analog allows for the unambiguous investigation of IGF-IIR-mediated signaling and function, effectively "silencing" the confounding inputs from the IGF-IR and IR. nih.govgropep.com This has not only allowed for the re-evaluation of a receptor once thought to be functionally limited but has also provided a clearer, more nuanced picture of the entire IGF system. The use of [Leu27]IGF-II exemplifies the power of protein engineering to create highly specific molecular probes that can unravel complex biological systems, paving the way for a more accurate understanding of cellular signaling in both health and disease. nih.govnih.gov

Future Research Directions and Unresolved Questions

Identification of Additional Downstream Effectors and Signaling Networks Activated by [Leu27]IGF-II

The binding of [Leu27]IGF-II to the IGF-IIR is known to initiate signaling cascades, a function that was once controversial as the receptor was primarily considered a clearance mechanism for IGF-II. nih.gov Studies have shown that these pathways can be G-protein dependent. For instance, in cardiac cells, IGF-IIR activation by [Leu27]IGF-II can induce pathological hypertrophy through Gαq or Gαs proteins, which in turn activate downstream mediators like calcineurin, nuclear factor of activated T-cells 3 (NFAT3), and calcium-calmodulin-dependent kinase II (CaMKII). nih.govelsevierpure.comresearchgate.net In the adult rat hippocampus, the effects of [Leu27]IGF-II on GABA release were found to be sensitive to pertussis toxin, indicating the involvement of a Gi/o protein-dependent pathway. nih.gov

Despite these advances, a comprehensive map of the signaling network downstream of the [Leu27]IGF-II/IGF-IIR interaction is far from complete. Future research should focus on identifying the full spectrum of effector proteins and signaling molecules that are activated. The MAP kinase pathway has also been implicated in IGF-IIR signaling. manchester.ac.uk Unbiased proteomic and phosphoproteomic approaches in various cell types treated with [Leu27]IGF-II could reveal novel interacting partners and phosphorylation events. Understanding how these pathways are integrated to produce specific cellular responses remains a critical unresolved question.

Table 1: Known Downstream Signaling Mediators Activated by [Leu27]IGF-II via IGF-IIR

Signaling Mediator Downstream Effectors Cellular Context Implicated Function
Gαq / Gαs proteins Calcineurin, NFAT3, CaMKII, HDAC4 H9c2 Cardiomyoblasts Pathological Hypertrophy nih.govelsevierpure.com
Gi/o proteins Unknown Adult Rat Hippocampus Attenuation of GABA release nih.gov

Exploration of Novel Biological Roles in Other Physiological Systems (non-clinical)

The utility of [Leu27]IGF-II as a specific IGF-IIR ligand has enabled the exploration of its roles in distinct physiological contexts. In mouse models of fetal growth restriction (FGR), administration of [Leu27]IGF-II was shown to reduce the number of FGR fetuses and normalize fetal weight, suggesting a crucial role for IGF-IIR-mediated signaling in placental function and fetal development. researchgate.netnih.govedgehill.ac.ukphysiology.org Furthermore, studies using brain slices have revealed that [Leu27]IGF-II can modulate neurotransmitter release, specifically attenuating depolarization-evoked GABA release from the hippocampus and frontal cortex, pointing to a role in neuromodulation. nih.gov

Future research should extend these investigations to other physiological systems where the IGF-IIR is expressed but its signaling function is poorly understood. For example, the role of IGF-IIR signaling in the kidney, immune system, and bone homeostasis warrants deeper exploration. Investigating the effects of [Leu27]IGF-II in these systems could uncover novel, non-clinical biological functions of IGF-II that are independent of the growth-promoting actions typically associated with the IGF-IR.

High-Resolution Structural Studies of [Leu27]IGF-II in Complex with IGF-IIR

A significant gap in the current understanding of the [Leu27]IGF-II/IGF-IIR interaction is the absence of a high-resolution crystal structure of the complex. While binding affinity studies have established the high selectivity of [Leu27]IGF-II for the IGF-IIR, the precise molecular interactions that confer this specificity are not fully elucidated. The substitution of tyrosine with leucine (B10760876) at position 27 is known to drastically reduce binding to the IGF-IR while maintaining high affinity for the IGF-IIR. nih.goveaglebio.com

Obtaining a high-resolution structure using techniques such as X-ray crystallography or cryo-electron microscopy would be a major breakthrough. Such a structure would reveal the specific contact points between [Leu27]IGF-II and the IGF-IIR, explaining the basis for its receptor selectivity. This structural information would be invaluable for the rational design of even more specific and potent modulators of IGF-IIR activity, which could serve as powerful research tools or potential therapeutic agents.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Investigations

Current mechanistic studies have utilized various models, including the H9c2 cardiomyoblast cell line to investigate cardiac hypertrophy and apoptosis. nih.govresearchgate.netresearchgate.net Additionally, ex vivo models such as brain slices from the hippocampus and cortex have been employed to study the neuromodulatory effects of [Leu27]IGF-II. nih.gov

While these models have been informative, there is a need for more sophisticated systems that better recapitulate the complexity of native tissues. The development of organoid cultures, microfluidic "organ-on-a-chip" systems, and advanced ex vivo preparations could provide more physiologically relevant platforms for studying the effects of [Leu27]IGF-II. For instance, a recently developed ex vivo flow system for inducing cardiac fibrosis in intact mouse hearts could be adapted to study the specific role of IGF-IIR signaling in this process. nih.gov Such advanced models would allow for more precise mechanistic investigations into the signaling and function of the [Leu27]IGF-II/IGF-IIR axis in a controlled yet physiologically representative environment.

Comparative Studies with Other IGF-II Analogs and Variants

[Leu27]IGF-II is one of several engineered IGF-II analogs. Comparative studies are essential to understand the structure-function relationships of IGF-II and its receptors. For example, Des(1-6)IGF-2, which has a lower affinity for IGF-binding proteins (IGFBPs), was found to be more potent than wild-type IGF-II and [Leu27]IGF-II in promoting endothelial cell migration and tube formation. nih.gov In contrast, [Leu27]IGF-II had a weaker effect in these angiogenesis assays, suggesting a primary role for the IGF-IR in these specific processes. nih.gov

Table 2: Comparative Receptor Binding Properties of IGF-II and Its Analogs

Compound Receptor Selectivity Key Finding
IGF-II (Wild-Type) Binds to IGF-IR, IGF-IIR, and Insulin (B600854) Receptor (isoform A). nih.gov Cross-reactivity obscures the mechanisms of action. nih.govoup.com
[Leu27]IGF-II Highly selective for IGF-IIR. nih.gov Shows 10-20 fold reduced binding to IGF-IR; no affinity for the insulin receptor at tested concentrations. nih.goveaglebio.comgropep.com

| Des(1-6)IGF-2 | Binds to IGF-IIR and IGF-IR. | Exhibits reduced interaction with IGFBPs, enhancing bioavailability. nih.gov |

Q & A

Q. How to reconcile contradictory findings on Leu(27)-IGF-II’s role in neuronal survival vs. apoptosis?

  • Resolution : Conduct time-lapse imaging in primary neurons with caspase-3/7 reporters. Vary trophic support (e.g., NGF withdrawal) and assess IGF2R/IR-B isoform expression via qRT-PCR .

Data Analysis & Contradiction Management

Q. How to perform meta-analysis on conflicting IGF-II isoform studies across heterogeneous cohorts?

  • Steps : Follow PRISMA guidelines for systematic reviews. Use random-effects models to calculate pooled effect sizes (Cohen’s d). Stratify by study design (prospective vs. case-control) and adjust for publication bias via funnel plots .

Q. What computational tools predict Leu(27)-IGF-II’s interaction with atypical receptors (e.g., integrins)?

  • Tools : Use molecular docking (AutoDock Vina) with receptor homology models. Validate predictions via alanine-scanning mutagenesis and SPR binding assays .

Methodological Resources

  • Structural Homology Analysis : Compare Leu(27)-IGF-II with proinsulin using PyMOL (PDB IDs: 1IGL, 1TRK) .
  • Ligand-Receptor Kinetics : Calculate kon/koff rates via Bio-Layer Interferometry (BLItz) .
  • Data Reprodubility : Adopt MIAME standards for omics data and pre-register protocols on Open Science Framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.